D-erythro-sphinganine-d7

Sphingolipidomics LC-MS/MS quantification Stable isotope dilution

Unlabeled sphinganine cannot be distinguished from endogenous analyte, while C17 analogs cause matrix-dependent bias. D-erythro-sphinganine-d7 solves this as a deuterated SIL internal standard. • Purity: ≥99% deuterated forms (d1-d7) • Function: Co-eluting internal standard for sphinganine (d18:0) in LC-MS/MS; corrects for extraction recovery, ionization efficiency, and matrix effects • Supply: Crystalline solid, formula C18H32D7NO2, MW ~308.6 g/mol

Molecular Formula C18H39NO2
Molecular Weight 308.6 g/mol
Cat. No. B3026195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-sphinganine-d7
Molecular FormulaC18H39NO2
Molecular Weight308.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)N)O
InChIInChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2
InChIKeyOTKJDMGTUTTYMP-GEZFCKIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-erythro-sphinganine-d7: Isotope-Labeled Standard


D-erythro-sphinganine-d7 (CAS 1246304-35-7, Item No. 27145), also known as sphinganine-d7 (d18:0) or D-erythro-dihydrosphingosine-d7, is a deuterium-labeled stable isotope analog of the endogenous sphingoid base sphinganine (d18:0). It features seven deuterium atoms incorporated at the terminal methyl and adjacent methylene positions of the 18-carbon aliphatic chain . The compound is supplied as a crystalline solid with a molecular formula of C18H32D7NO2, a formula weight of approximately 308.6 g/mol, and a vendor-specified purity of ≥99% deuterated forms (d1-d7) . Its primary intended use is as an internal standard for the accurate quantification of sphinganine (d18:0) in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

D-erythro-sphinganine-d7: Why Substitution Fails


Substituting D-erythro-sphinganine-d7 with unlabeled sphinganine (d18:0) or a structural analog such as C17-sphinganine in quantitative LC-MS/MS workflows introduces significant analytical error. Unlabeled sphinganine cannot be distinguished from endogenous analyte, rendering accurate quantification impossible in biological samples. Structural analogs like C17-sphinganine, while chromatographically resolvable, exhibit different physicochemical properties—including extraction recovery, ionization efficiency, and matrix effect susceptibility—relative to the target analyte d18:0 sphinganine, which compromises the fundamental assumption of internal standardization [1]. In contrast, stable isotope-labeled (SIL) internal standards such as sphinganine-d7 co-elute with the analyte and exhibit nearly identical extraction recovery and ionization response, thereby correcting for sample-to-sample variability, ion suppression, and instrument drift [2]. For researchers requiring traceable, reproducible sphinganine quantification across complex biological matrices, generic substitution invalidates method accuracy and fails regulatory or publication standards.

D-erythro-sphinganine-d7: Differentiation Evidence


Mass Spectrometric Differentiation vs. Unlabeled Sphinganine

D-erythro-sphinganine-d7 provides a nominal mass shift of +7 Da relative to unlabeled sphinganine (d18:0), enabling baseline mass spectrometric resolution of the internal standard from the endogenous analyte without chromatographic separation. This mass difference is sufficient to avoid isotopic cross-talk between the standard and analyte channels in triple quadrupole MS/MS analysis while remaining small enough to preserve nearly identical physicochemical behavior . In contrast, C17-sphinganine (d17:0), an alternative internal standard, differs from the analyte by a single methylene unit (-14 Da) and exhibits a distinct chromatographic retention time, introducing differential matrix effects that can bias quantification unless extensive method validation is performed for each matrix type [1].

Sphingolipidomics LC-MS/MS quantification Stable isotope dilution

Deuterated Purity Specification

Cayman Chemical specifies the purity of D-erythro-sphinganine-d7 (Item No. 27145) as ≥99% deuterated forms (d1-d7) . This specification ensures that the product consists predominantly of the labeled species, minimizing unlabeled sphinganine contamination that would otherwise contribute to the analyte signal and systematically bias quantification. Lower-grade deuterated standards or in-house preparations lacking batch-specific purity certification introduce undefined unlabeled carryover, which degrades the lower limit of quantification (LLOQ) and method accuracy . While C17-sphinganine internal standards are also available at high purity, they do not correct for ionization suppression to the same degree as a co-eluting SIL internal standard.

Analytical standard purity Quality control LC-MS method validation

Metabolic Flux Tracing to Downstream Sphingolipids

D-erythro-sphinganine-d7 (D7-d18:0) has been validated as a metabolic tracer for dissecting sphingolipid biosynthetic flux. In an Arabidopsis thaliana leaf model, exogenous application of D7-d18:0 resulted in its rapid conversion into labeled long-chain base phosphates (d18:0P, t18:0, t18:0P) and deuterium-incorporated ceramide species including Cer(d18:0/16:0), Cer(d18:0/24:0), Cer(t18:0/16:0), and Cer(t18:0/22:0). A more than 50-fold increase in LCB-phosphate levels was observed over the time course [1]. This application is fundamentally distinct from the compound's primary role as an internal standard and demonstrates its dual utility. Neither unlabeled sphinganine nor C17-sphinganine enables this type of flux analysis, as the former cannot be distinguished from endogenous pools and the latter is not a naturally occurring substrate that faithfully traces the endogenous biosynthetic route.

Metabolic flux analysis Sphingolipid biosynthesis Arabidopsis thaliana

D-erythro-sphinganine-d7: Optimal Use Cases


Sphinganine Quantification in Biological Matrices

D-erythro-sphinganine-d7 is optimally deployed as a stable isotope-labeled internal standard for the absolute quantification of sphinganine (d18:0) in complex biological matrices. Its +7 Da mass shift relative to the analyte enables MS/MS differentiation without chromatographic resolution, while its near-identical physicochemical properties to unlabeled sphinganine ensure that it corrects for extraction losses, ion suppression, and instrument variability across sample batches . This application is particularly critical for clinical lipidomics studies, biomarker validation, and pharmacokinetic analyses where accurate, reproducible sphinganine measurements are required. The ≥99% deuterated forms specification supports method validation by minimizing unlabeled analyte carryover that would otherwise degrade the lower limit of quantification .

Metabolic Flux Analysis of Sphingolipid Biosynthesis

Beyond its role as an internal standard, D-erythro-sphinganine-d7 serves as a deuterated tracer for mapping sphingolipid biosynthetic flux. When applied exogenously to biological systems—such as Arabidopsis leaf disks or mammalian cell cultures—the compound is metabolized by endogenous enzymes (sphingosine kinases, ceramide synthases, desaturases) into deuterium-labeled downstream species including LCB-phosphates, ceramides, and phytosphinganine derivatives . The deuterium label is retained through multiple enzymatic steps, enabling time-resolved LC-MS/MS analysis of pathway dynamics. This dual-use capability distinguishes D-erythro-sphinganine-d7 from C17-sphinganine, which cannot substitute for the natural C18 substrate in enzymatic assays. Procurement of this single compound supports both quantification and flux studies, reducing inventory complexity and cost .

Internal Standard Cocktails for Sphingolipidomics

In comprehensive sphingolipidomic analyses, D-erythro-sphinganine-d7 (D7-sphinganine) is a standard component of deuterated internal standard cocktails alongside D7-sphingosine, D3-deoxysphinganine, and various deuterated ceramide species . The inclusion of D7-sphinganine ensures that the sphinganine (d18:0) channel is corrected by a co-eluting SIL standard, while structural analogs such as C17-sphinganine are typically reserved for sphingosine (d18:1) quantification due to chromatographic separation requirements. Researchers assembling lipidomics panels should verify that their internal standard mixture includes D7-sphinganine for sphinganine quantification rather than relying on cross-class correction with C17-sphinganine, which introduces matrix-dependent bias . This procurement decision directly impacts the quantitative rigor of the entire sphingolipid profile.

Enzymatic Assays for Sphingosine Kinase and Ceramide Synthase

D-erythro-sphinganine-d7 can be utilized as a substrate in cell-free enzymatic assays to measure sphingosine kinase (SPHK) or ceramide synthase activity via LC-MS/MS detection of deuterated products. Because sphinganine (d18:0) is a known substrate of sphingosine kinases, yielding sphinganine-1-phosphate , the deuterated analog enables direct quantification of product formation without interference from endogenous sphinganine or sphinganine-1-phosphate present in enzyme preparations. This approach provides superior assay specificity compared to radiometric methods or fluorogenic substrates, and the +7 Da label remains intact through phosphorylation, facilitating unambiguous product identification . Procurement of D-erythro-sphinganine-d7 specifically supports MS-based enzymatic assays where isotopic distinction is essential.

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